molecular formula C26H36N2O2 B453761 (13Z)-13-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one CAS No. 1092769-30-6

(13Z)-13-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one

Cat. No.: B453761
CAS No.: 1092769-30-6
M. Wt: 408.6g/mol
InChI Key: IKSAIBRTZFZGMG-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13Z)-13-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This compound is particularly interesting due to its unique structure, which combines a pyrazole moiety with a steroid backbone.

Preparation Methods

The synthesis of (13Z)-13-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one typically involves the following steps:

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

(13Z)-13-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(13Z)-13-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (13Z)-13-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The steroid backbone also plays a crucial role in the compound’s activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

(13Z)-13-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyrazole moiety with a steroid backbone, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

(16Z)-16-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2/c1-5-28-15-18(16(2)27-28)12-17-13-23-21-7-6-19-14-20(29)8-10-25(19,3)22(21)9-11-26(23,4)24(17)30/h6,12,15,20-23,29H,5,7-11,13-14H2,1-4H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSAIBRTZFZGMG-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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